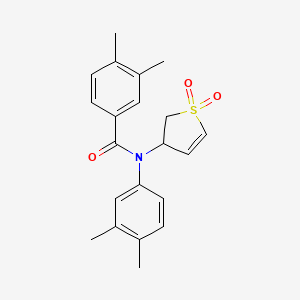

N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethylbenzamide

Description

N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethylbenzamide is a benzamide derivative featuring two 3,4-dimethylphenyl groups and a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety. The compound’s molecular formula is C₂₁H₂₃NO₃S, with a molecular weight of 369.48 g/mol. The sulfone group (SO₂) in the dihydrothiophene ring contributes to its polarity, while the dimethyl substituents on both aromatic rings enhance lipophilicity, influencing its pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S/c1-14-5-7-18(11-16(14)3)21(23)22(20-9-10-26(24,25)13-20)19-8-6-15(2)17(4)12-19/h5-12,20H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRJVCPBKLOCOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=C(C=C3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 358.45 g/mol. The structure includes a thiophene ring and two dimethylphenyl groups, which may contribute to its biological properties.

Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:

- Inhibition of Protein Interactions : Some related compounds have shown the ability to inhibit interactions between critical proteins involved in cancer cell proliferation (e.g., MDM2 and p53) .

- Induction of Apoptosis : Compounds with similar structures have been documented to induce apoptosis in cancer cells by activating caspases .

Biological Activity Data

The following table summarizes the biological activity data related to the compound:

Case Studies

-

Case Study on Anticancer Efficacy :

A study evaluated the efficacy of a structurally similar compound that demonstrated significant anticancer activity with an IC50 value of 0.3 μM against acute lymphoblastic leukemia (ALL) cells. This compound also showed reduced colony formation in treated cells compared to controls, indicating effective inhibition of cell growth . -

Pharmacokinetic Properties :

While the potency of related compounds was noted to be low initially (IC50 = 7.5 μM), modifications led to analogues with improved potency (IC50 = 0.3 μM) without significant adverse effects on normal hematopoiesis . This suggests that structural modifications can enhance therapeutic potential while minimizing side effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural features and properties of the target compound with analogous benzamide derivatives:

Metabolic and Pharmacokinetic Comparisons

- Metabolic Stability: The target compound’s 3,4-dimethyl groups are susceptible to hydroxylation, as observed in structurally related 3,4-dimethylbenzamide derivatives (e.g., No. 2226 in ). Hydroxylation at the C-4 methyl position accounts for >50% of metabolites, while glucuronidation is minor (<1%) . In contrast, the trifluoromethyl analog () exhibits slower oxidative metabolism due to the electron-withdrawing CF₃ group.

- Solubility: The sulfone group in the target compound enhances aqueous solubility compared to non-sulfonated analogs (e.g., N-(3,4-difluorophenyl)-3-methylbenzamide ). However, the dimethyl groups reduce solubility relative to methoxy-substituted derivatives ().

Crystallographic and Conformational Insights

- The dihydrothiophene sulfone moiety adopts a half-chair conformation in crystalline states, as observed in related structures (). This conformation stabilizes intermolecular interactions, such as hydrogen bonding between the sulfone oxygen and adjacent NH groups.

Key Research Findings

Synthetic Accessibility : The target compound is synthesized via carbodiimide-mediated coupling, similar to methods used for 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (). However, the dimethylphenyl substituents require stringent purification to isolate stereoisomers .

Metabolic Pathways : Hydroxylation at the 4-methyl position is dominant (54% of metabolites), contrasting with methoxy-substituted analogs (e.g., ), which undergo O-demethylation as the primary pathway .

Crystal Packing : The sulfone group facilitates R₂²(8) hydrogen-bonded dimers in crystals, a motif also observed in N-(1,3-thiazol-2-yl)acetamide derivatives () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.